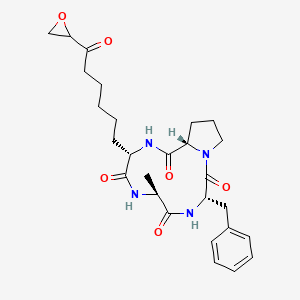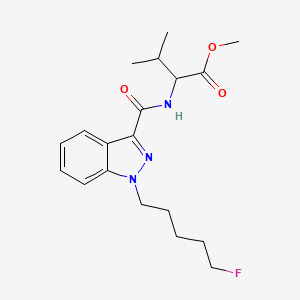
2-(1-(5-Fluoropentyl)-1H-indazole-3-ylcarbonylamino)-3-methylbutanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5F-AMB (also known as 5F-MMB-PINACA and 5F-AMB-PINACA) is discontinued (DEA controlled substance). It is an indazole-based synthetic cannabinoid from the indazole-3-carboxamide family, which has been used as an active ingredient in synthetic cannabis products. Although little pharmacological information about 5F-AMB itself exists, its 4-cyanobutyl analogue has been reported to be a potent agonist for the CB1 receptor.
Scientific Research Applications
Metabolic Profiling and Identification
Metabolite Profiling : This compound, commonly known as 5F-ADB, is frequently abused as a synthetic cannabinoid. Research focusing on its metabolism reveals that it undergoes processes like ester hydrolysis, N-dealkylation, oxidative defluorination, and hydroxylation, among others. Identifying its metabolites is crucial for understanding its behavior in the human body (Wohlfarth et al., 2015), (Yeter & Öztürk, 2019).
Identification in Biological Samples : The detection of 5F-ADB and its metabolites in human biological samples, such as urine and blood, is important for forensic analysis. Studies have developed methods for the identification and quantification of 5F-ADB in these samples, aiding in the investigation of substance abuse and intoxication cases (Yeter & Öztürk, 2019).
Chemical Synthesis and Characterization
Synthesis of Analogs : Research into the synthesis of similar compounds or analogs of 5F-ADB is crucial for developing new substances with potential therapeutic applications or for studying their pharmacological properties. This includes the creation of various indazole and pyrazole derivatives (Liu et al., 2017).
Spectroscopic Characterization : Advanced techniques like high-resolution mass spectrometry, liquid chromatography, and nuclear magnetic resonance spectroscopy are employed to thoroughly characterize compounds like 5F-ADB. This characterization is fundamental for understanding the chemical properties and potential applications of these substances (Polo et al., 2016).
Regulatory and Safety Aspects
- Legal Status and Control Measures : The placement of 5F-ADB and similar substances under controlled substances schedules is informed by research on their abuse potential and public safety concerns. Regulatory decisions are based on scientific findings about these substances (Federal Register, 2016).
properties
CAS RN |
1715016-74-2 |
|---|---|
Product Name |
2-(1-(5-Fluoropentyl)-1H-indazole-3-ylcarbonylamino)-3-methylbutanoic acid methyl ester |
Molecular Formula |
C19H26FN3O3 |
Molecular Weight |
363.43 |
IUPAC Name |
2-(1-(5-Fluoropentyl)-1H-indazole-3-ylcarbonylamino)-3-methylbutanoic acid methyl ester |
InChI |
InChI=1S/C19H26FN3O3/c1-13(2)16(19(25)26-3)21-18(24)17-14-9-5-6-10-15(14)23(22-17)12-8-4-7-11-20/h5-6,9-10,13,16H,4,7-8,11-12H2,1-3H3,(H,21,24) |
InChI Key |
SAFXSUZMRLTBMM-UHFFFAOYSA-N |
SMILES |
CC(C)C(NC(C1=NN(CCCCCF)C2=C1C=CC=C2)=O)C(OC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5F-AMB; 5F-MMB-PINACA; 5F-AMB-PINACA; 5F AMB; 5FAMB |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



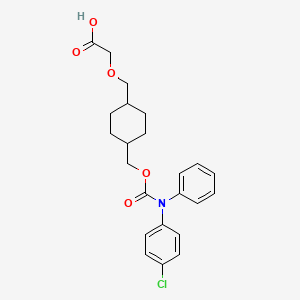

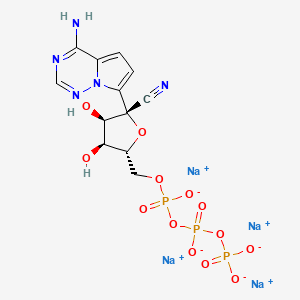
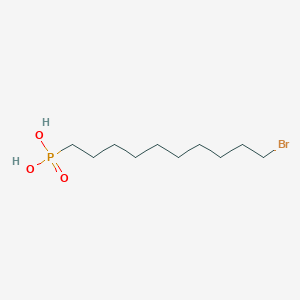
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)
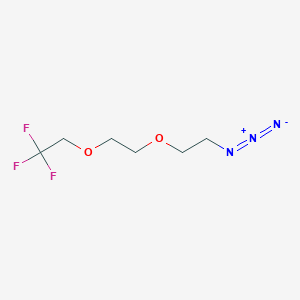
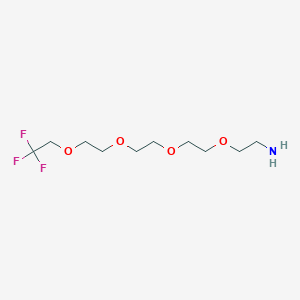
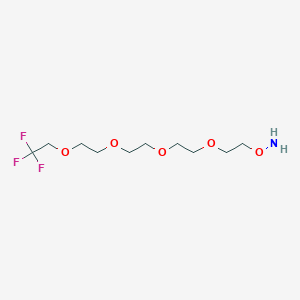
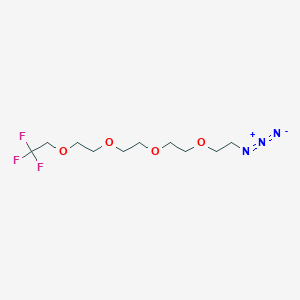
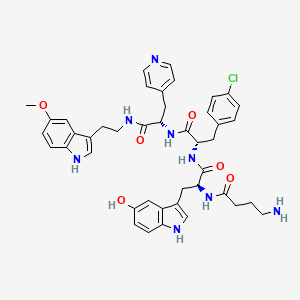
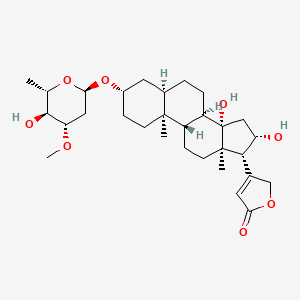
![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)
